molecular formula C9H18Cl2 B1294622 1,9-Dichlorononane CAS No. 821-99-8

1,9-Dichlorononane

Cat. No. B1294622
CAS RN: 821-99-8
M. Wt: 197.14 g/mol
InChI Key: JMGRNJZUQCEJDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated organic compounds is a common theme in the provided papers. For instance, the preparation of 1,1,5,5,9,9-hexachlorotritelluracyclododecane involves the pyrolysis of a ditellurane precursor in dimethylformamide, leading to a ring-expansion product with a yield of 44% . Although this process does not directly relate to 1,9-Dichlorononane, it demonstrates the potential for chlorinated compounds to undergo ring expansion and redox reactions.

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be quite complex, as seen in the X-ray diffraction analysis of the hexachlorotritelluracyclododecane, which exhibits a trigonal bipyramidal geometry . Similarly, the structure of nonane-1,9-diaminium chloride chloroacetate features an extended aliphatic chain with a nearly all-trans conformation, highlighting the influence of chlorine substituents on the molecular conformation .

Chemical Reactions Analysis

Chlorinated compounds are known to participate in various chemical reactions. For example, the hexachlorotritelluracyclododecane reacts with thiophenol to yield a neutral tritelluradodecane . In another study, 9-chlorobicyclo[6.1.0]non-1(9)-ene undergoes ring-opening reactions to generate different chlorinated products . These examples suggest that 1,9-Dichlorononane could also engage in similar types of reactions, such as substitution or elimination.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can be inferred from the related studies. The layered polyiodide structure using 1,9-diammoniononane as a template cation indicates the potential for forming extended structures through weak interactions, which could be relevant for the packing of 1,9-Dichlorononane in the solid state . The thermal analysis of the polyiodide compound suggests that chlorinated compounds can have significant thermal stability, with decomposition occurring at temperatures above 210°C .

Scientific Research Applications

Application 1: Pharmaceutical Intermediate

  • Summary of Application : 1,9-Dichlorononane is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.

Application 2: Bacterial Dehalogenation

  • Summary of Application : Many organisms, including certain bacteria, can use 1,9-Dichlorononane as a sole carbon source . This means that these organisms can break down 1,9-Dichlorononane for energy and growth.
  • Methods of Application : In a laboratory setting, bacteria might be grown in a culture medium containing 1,9-Dichlorononane. Over time, the bacteria would break down the 1,9-Dichlorononane through a process called dehalogenation .
  • Results or Outcomes : The bacteria increase their capacity to dehalogenate 1,9-Dichlorononane after incubation . This could potentially be used for bioremediation purposes, where bacteria are used to break down harmful substances in the environment.

Safety And Hazards

1,9-Dichlorononane can cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1,9-dichlorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGRNJZUQCEJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870778
Record name Nonane, 1,9-dichloro-
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dichlorononane

CAS RN

821-99-8
Record name 1,9-Dichlorononane
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Record name Nonane, 1,9-dichloro-
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Record name 1,9-DICHLORONONANE
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Record name Nonane, 1,9-dichloro-
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Record name Nonane, 1,9-dichloro-
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Record name 1,9-dichlorononane
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Record name 1,9-Dichlorononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
T Omori, M Alexander - Applied and Environmental Microbiology, 1978 - Am Soc Microbiol
Sewage samples dehalogenated 1,9-dichloronane, 1-chloroheptane, and 6-bromohexanoate, but an organism able to use 1,9-dichlorononane as the sole carbon source could not be …
Number of citations: 53 journals.asm.org
T Omori, M Alexander - Applied and Environmental Microbiology, 1978 - Am Soc Microbiol
Only 3 of more than 500 soil enrichments contained organisms able to use 1,9-dichlorononane as a sole carbon source. One isolate, a strain of Pseudomonas, grew on the compound …
Number of citations: 36 journals.asm.org
DB Janssen, D Jager, B Witholt - Applied and environmental …, 1987 - Am Soc Microbiol
A 1,6-dichlorohexane-degrading strain of Acinetobacter sp. was isolated from activated sludge. The organism could grow with and quantitatively release halide from 1,6-dichlorohexane…
Number of citations: 88 journals.asm.org
PS Sidhu, JA Ripmeester - Supramolecular Chemistry, 2003 - Taylor & Francis
Various physicochemical characterization techniques were used to study tris(5-acetyl-3-thienyl)methane (TATM) inclusion compounds with 1,n-dichloroalkane guests (n = 1 -- 10). …
Number of citations: 7 www.tandfonline.com
S Alazaroaie, V Toader, I Carlescu, K Kazmierski… - European polymer …, 2003 - Elsevier
The paper presents a study on the relationship between the structure of macromolecular chain and its capacity to generate a mesophase, when mesogens with an azobenzene structure …
Number of citations: 38 www.sciencedirect.com
T Yokota, H Fuse, T Omori, Y Minoda - Agricultural and biological …, 1986 - jstage.jst.go.jp
MATERIALS AND METHODS Organisms and culture. Thestrains used in this study are listed in Table I. Methane-utilizing bacteria were cultured in the VCR medium described by Shen …
Number of citations: 84 www.jstage.jst.go.jp
Y Sakai, Y Sadaoka, M Matsuguchi - Journal of the …, 1989 - iopscience.iop.org
Poly (4‐vinylpyridine) was simultaneously cross‐linked and quaternized with α, ω‐dichloroalkane on the surface of an alumina substrate that had a pair of gold electrodes on it. The …
Number of citations: 105 iopscience.iop.org
A Kubátová, AJM Lagadec… - Environmental science & …, 2002 - ACS Publications
Pure water has been used to dechlorinate aliphatic organics without the need for catalysts or other additives. Dehydrohalogenation (loss of HCl with the formation of a double bond) …
Number of citations: 100 pubs.acs.org
C Wischnak, FE Löffler, J Li… - Applied and …, 1998 - Am Soc Microbiol
A gram-negative, aerobic bacterium was isolated from soil; this bacterium grew in 50% (vol/vol) suspensions of 1,10-dichlorodecane (1,10-DCD) as the sole source of carbon and …
Number of citations: 36 journals.asm.org
T Yokota, T Omori, T Kodama - Journal of bacteriology, 1987 - Am Soc Microbiol
A haloalkane dehalogenase was purified to electrophoretic homogeneity from cell extracts of a 1-chlorobutane-utilizing strain, m15-3, which was identified as a Corynebacterium sp. …
Number of citations: 120 journals.asm.org

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